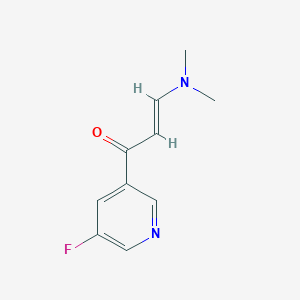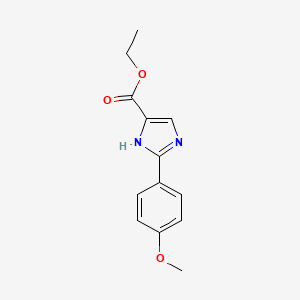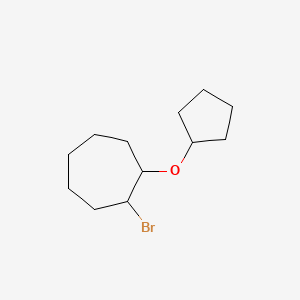
(e)-3-(Dimethylamino)-1-(5-fluoropyridin-3-yl)prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(e)-3-(Dimethylamino)-1-(5-fluoropyridin-3-yl)prop-2-en-1-one is an organic compound that features a dimethylamino group, a fluoropyridinyl group, and a prop-2-en-1-one moiety. Compounds with such structures are often of interest in medicinal chemistry and organic synthesis due to their potential biological activities and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (e)-3-(Dimethylamino)-1-(5-fluoropyridin-3-yl)prop-2-en-1-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-fluoropyridine and dimethylamine.
Formation of the Enone: The prop-2-en-1-one moiety can be introduced through aldol condensation or other carbon-carbon bond-forming reactions.
Dimethylamino Group Introduction: The dimethylamino group can be introduced via nucleophilic substitution or other suitable reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.
Análisis De Reacciones Químicas
Types of Reactions
(e)-3-(Dimethylamino)-1-(5-fluoropyridin-3-yl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: The fluorine atom in the pyridine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution Reagents: Nucleophiles such as amines, thiols, and halides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution may result in various substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or chemical processes.
Mecanismo De Acción
The mechanism of action of (e)-3-(Dimethylamino)-1-(5-fluoropyridin-3-yl)prop-2-en-1-one involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors that mediate cellular responses.
Pathways: Modulation of signaling pathways that regulate cell function.
Comparación Con Compuestos Similares
Similar Compounds
(e)-3-(Dimethylamino)-1-(4-fluoropyridin-3-yl)prop-2-en-1-one: Similar structure with a different fluorine position.
(e)-3-(Dimethylamino)-1-(5-chloropyridin-3-yl)prop-2-en-1-one: Chlorine instead of fluorine.
(e)-3-(Dimethylamino)-1-(5-fluoropyridin-2-yl)prop-2-en-1-one: Different position of the prop-2-en-1-one moiety.
Uniqueness
The uniqueness of (e)-3-(Dimethylamino)-1-(5-fluoropyridin-3-yl)prop-2-en-1-one lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to similar compounds.
Propiedades
Fórmula molecular |
C10H11FN2O |
|---|---|
Peso molecular |
194.21 g/mol |
Nombre IUPAC |
(E)-3-(dimethylamino)-1-(5-fluoropyridin-3-yl)prop-2-en-1-one |
InChI |
InChI=1S/C10H11FN2O/c1-13(2)4-3-10(14)8-5-9(11)7-12-6-8/h3-7H,1-2H3/b4-3+ |
Clave InChI |
JOLMISHPBMFZTH-ONEGZZNKSA-N |
SMILES isomérico |
CN(C)/C=C/C(=O)C1=CC(=CN=C1)F |
SMILES canónico |
CN(C)C=CC(=O)C1=CC(=CN=C1)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


amine](/img/structure/B13079169.png)

![7-Ethyl-2,3,6-trimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13079186.png)




![[3-(Trifluoromethyl)adamantan-1-yl]methanamine](/img/structure/B13079211.png)






